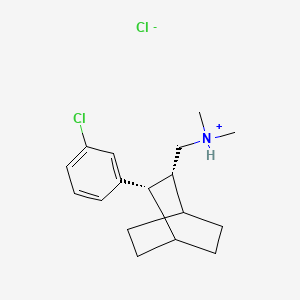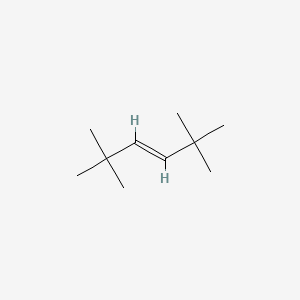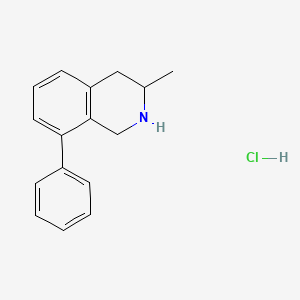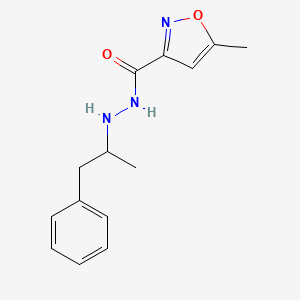![molecular formula C9H18N2O2 B13761033 Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-](/img/structure/B13761033.png)
Acetamide,N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- is a chemical compound with a complex structure that includes an acetamide group and a tetrahydropyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- typically involves the reaction of tetrahydropyran derivatives with acetamide. One common method includes the use of tetrahydropyran-4-amine as a starting material, which is then reacted with acetamide under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) and may require the use of catalysts or reagents like lithium aluminum hydride for reduction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The tetrahydropyran ring provides structural stability and can interact with hydrophobic regions of proteins, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2H-pyran-4-amine: A simpler compound with similar structural features but lacking the acetamide group.
Acetamide, N-(4-aminophenyl)-: Another acetamide derivative with an aromatic ring instead of the tetrahydropyran ring.
Uniqueness
Acetamide, N-[[4-(aminomethyl)tetrahydro-2H-pyran-4-YL]methyl]- is unique due to the presence of both the acetamide group and the tetrahydropyran ring, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
N-[[4-(aminomethyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)11-7-9(6-10)2-4-13-5-3-9/h2-7,10H2,1H3,(H,11,12) |
Clé InChI |
QLQLLGRSQMXKMB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCC1(CCOCC1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


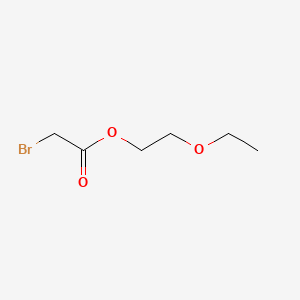
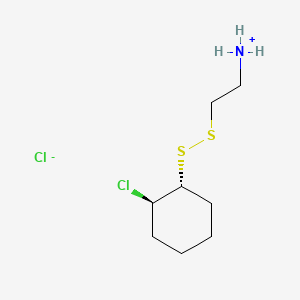

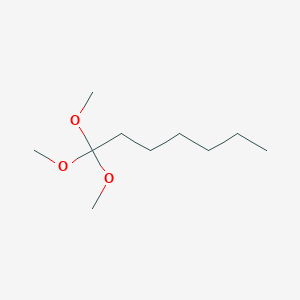
![Isooctyl [(2,3-dihydroxypropyl)thio]acetate](/img/structure/B13760984.png)
![7,7'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B13760988.png)
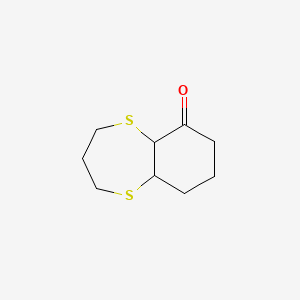

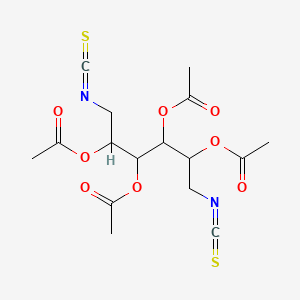
![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-methyl-1,2-oxazole-4-carboxylic acid](/img/structure/B13761008.png)
